1-Oxaspiro[2.5]octane-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[2.5]octane-2-carbonyl chloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The specific structure of this compound includes an oxaspiro moiety, which is a common motif in many biologically active compounds .
Preparation Methods
The synthesis of 1-Oxaspiro[2.5]octane-2-carbonyl chloride typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide. The reaction is conducted under nitrogen atmosphere and at low temperatures to ensure the stability of the intermediate products . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Oxaspiro[2.5]octane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles to form different derivatives.
Common reagents used in these reactions include potassium dichromate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxaspiro[2.5]octane-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their biological activities.
Medicine: Some derivatives have potential therapeutic applications, including the treatment of obesity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[2.5]octane-2-carbonyl chloride involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific derivative and its target .
Comparison with Similar Compounds
1-Oxaspiro[2.5]octane-2-carbonyl chloride can be compared with other spiro compounds, such as:
1-Oxaspiro[2.5]octane: Similar in structure but lacks the carbonyl chloride group.
Spiro[2.5]octane: Lacks the oxygen atom in the spiro ring.
Spiro[3.5]nonane: Has a different ring size and structure.
The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-oxaspiro[2.5]octane-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYFLGIIYOMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(O2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503747 |
Source
|
Record name | 1-Oxaspiro[2.5]octane-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76527-44-1 |
Source
|
Record name | 1-Oxaspiro[2.5]octane-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.